Cas no 174902-17-1 (Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-)

Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)- structure
174902-17-1 structure
Nome del prodotto:Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-
Numero CAS:174902-17-1
MF:C38H60O12
MW:708.875813484192
CID:178638
PubChem ID:3083498

Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-
    • [(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane
    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)...
    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-fu
    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramet
    • 21-Nor-16,17-secodammarane-16,26-dioic acid, 20-(acetyloxy)-3-(beta-D- glucopyranosyloxy)-23,30-dihydroxy-17-methyl-, di-gamma-lactone, (3beta,17R,20S,23S,25R)-
    • Hovenidulcioside B2
    • Spiro(furan-3(2H),1'(2'H)-phenanthren)-5(4H)-one, 2'-((1R,2S)-2-(acetyloxy)-1-methyl-3-((2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl)propyl)-7'-(beta-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-, (1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-
    • 174902-17-1
    • [(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate
    • DTXSID70169911
    • CHEBI:180736
    • Inchi: InChI=1S/C38H60O12/c1-19-14-22(48-33(19)45)15-24(47-21(3)40)20(2)23-8-9-27-36(6)12-11-28(50-34-32(44)31(43)30(42)25(17-39)49-34)35(4,5)26(36)10-13-37(27,7)38(23)16-29(41)46-18-38/h19-20,22-28,30-32,34,39,42-44H,8-18H2,1-7H3/t19-,20-,22+,23-,24+,25-,26+,27-,28+,30-,31+,32-,34+,36+,37-,38+/m1/s1
    • Chiave InChI: ZWAMUWXPVAELPG-HRVCMFSSSA-N
    • Sorrisi: CC(O[C@H]([C@@H]([C@H]1CC[C@@H]2[C@]3(CC[C@H](O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)C(C)(C)[C@@H]3CC[C@@]2(C)[C@]21COC(=O)C2)C)C)C[C@@H]1C[C@@H](C)C(=O)O1)=O

Proprietà calcolate

  • Massa esatta: 708.408
  • Massa monoisotopica: 708.408
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 9
  • Complessità: 1300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 16
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 4.9
  • Superficie polare topologica: 178Ų

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 827.5°Cat760mmHg
  • Punto di infiammabilità: 248.6°C
  • Indice di rifrazione: 1.566
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd